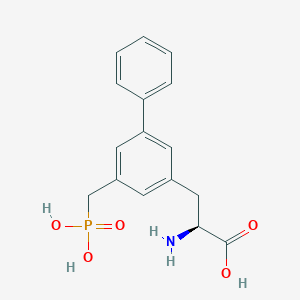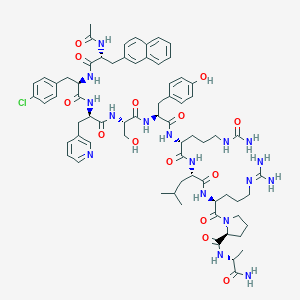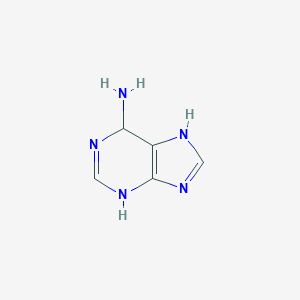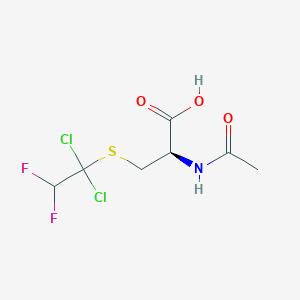
L-Cysteine, N-acetyl-S-(1,1-dichloro-2,2-difluoroethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Cysteine, N-acetyl-S-(1,1-dichloro-2,2-difluoroethyl)-, commonly referred to as DcAC, is a derivative of the amino acid L-cysteine. This compound has gained significant attention in scientific research due to its potential applications in various fields, such as medicine, agriculture, and food industry. In
Mécanisme D'action
The mechanism of action of DcAC is not fully understood, but it is believed to involve the modulation of cellular redox status and the inhibition of reactive oxygen species (ROS) production. DcAC has also been shown to activate the Nrf2/ARE signaling pathway, which plays a crucial role in the regulation of cellular antioxidant defense.
Biochemical and Physiological Effects
DcAC has been shown to exert various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-apoptotic activities. DcAC has also been shown to modulate the expression of various genes involved in cellular stress response and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DcAC in lab experiments is its high stability and solubility in water and organic solvents. DcAC is also relatively easy to synthesize and purify. However, one of the limitations of using DcAC is its potential toxicity at high concentrations, which may affect the reliability of experimental results.
Orientations Futures
There are several future directions for the research of DcAC. One potential direction is to investigate the potential applications of DcAC in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another potential direction is to explore the potential use of DcAC as a plant growth regulator and pesticide. Additionally, further studies are needed to elucidate the mechanism of action of DcAC and its potential side effects at high concentrations.
Conclusion
In conclusion, DcAC is a derivative of L-cysteine that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of DcAC involves the reaction of N-acetylcysteine with 1,1-dichloro-2,2-difluoroethane. DcAC has been studied extensively for its potential applications in medicine, agriculture, and food industry. The mechanism of action of DcAC involves the modulation of cellular redox status and the inhibition of ROS production. DcAC has various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-apoptotic activities. While DcAC has several advantages for lab experiments, its potential toxicity at high concentrations should be taken into consideration. Several future directions for the research of DcAC have been identified, including its potential use in the treatment of neurodegenerative diseases and as a plant growth regulator and pesticide.
Méthodes De Synthèse
The synthesis of DcAC involves the reaction of N-acetylcysteine with 1,1-dichloro-2,2-difluoroethane. This reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a solvent, such as ethanol or water. The yield of DcAC can be improved by adjusting the reaction conditions, such as temperature, reaction time, and reactant ratio.
Applications De Recherche Scientifique
DcAC has been studied extensively for its potential applications in various fields. In medicine, DcAC has been investigated as a potential therapeutic agent for cancer, neurodegenerative diseases, and oxidative stress-related disorders. In agriculture, DcAC has been explored as a potential plant growth regulator and pesticide. In the food industry, DcAC has been studied as a potential food additive and preservative.
Propriétés
Numéro CAS |
112761-86-1 |
|---|---|
Formule moléculaire |
C7H9Cl2F2NO3S |
Poids moléculaire |
296.12 g/mol |
Nom IUPAC |
(2R)-2-acetamido-3-(1,1-dichloro-2,2-difluoroethyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C7H9Cl2F2NO3S/c1-3(13)12-4(5(14)15)2-16-7(8,9)6(10)11/h4,6H,2H2,1H3,(H,12,13)(H,14,15)/t4-/m0/s1 |
Clé InChI |
RTRZGBFAGGGFII-BYPYZUCNSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CSC(C(F)F)(Cl)Cl)C(=O)O |
SMILES |
CC(=O)NC(CSC(C(F)F)(Cl)Cl)C(=O)O |
SMILES canonique |
CC(=O)NC(CSC(C(F)F)(Cl)Cl)C(=O)O |
Synonymes |
DCDFE-NAC N-acetyl-S-(1,1-dichloro-2,2-difluoroethyl)-1-cysteine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



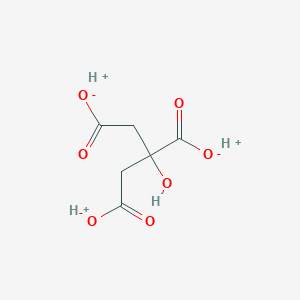
![4-chloro-2-methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B55093.png)


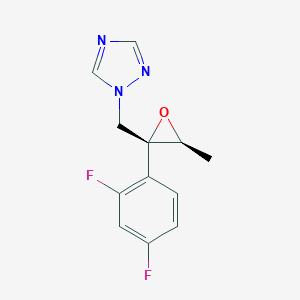
![3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,5,6,7-tetrabromophthalide](/img/structure/B55099.png)
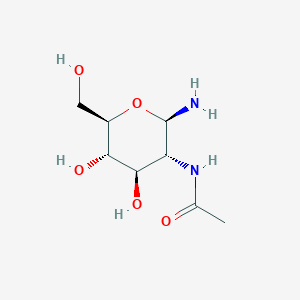

![4-[Bis(3,3-dimethylbutan-2-yloxy)phosphoryl]aniline](/img/structure/B55105.png)
